molecular formula C21H16N2O2S2 B2537391 2-(4-(Indolin-1-ylsulfonyl)phenyl)benzo[d]thiazole CAS No. 394227-19-1

2-(4-(Indolin-1-ylsulfonyl)phenyl)benzo[d]thiazole

Cat. No.: B2537391
CAS No.: 394227-19-1
M. Wt: 392.49
InChI Key: ZNHNAHXPXHELNH-UHFFFAOYSA-N
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Description

2-(4-(Indolin-1-ylsulfonyl)phenyl)benzo[d]thiazole is a benzothiazole derivative featuring a sulfonyl group bridging a phenyl ring and an indoline moiety. This compound belongs to a class of heterocyclic molecules widely studied for their diverse pharmacological and material science applications. The benzothiazole core is known for its electron-deficient aromatic system, which facilitates interactions with biological targets or enhances optoelectronic properties in materials .

Properties

IUPAC Name

2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S2/c24-27(25,23-14-13-15-5-1-3-7-19(15)23)17-11-9-16(10-12-17)21-22-18-6-2-4-8-20(18)26-21/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHNAHXPXHELNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Indolin-1-ylsulfonyl)phenyl)benzo[d]thiazole typically involves the reaction of indoline derivatives with benzo[d]thiazole derivatives under specific conditions. One common method includes the use of sulfonyl chlorides to introduce the sulfonyl group to the indoline ring, followed by coupling with the benzo[d]thiazole moiety. The reaction conditions often require the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Benzo[d]thiazole Formation via Hantzsch Condensation

The benzo[d]thiazole core is synthesized through a Hantzsch thiazole condensation between thioamides and α-haloketones. Key conditions include:

ReactantsSolventTemperatureTimeYieldSource
Thioamide + α-BromoketoneEthanolReflux3 hr64–90%

This method generates substituted thiazoles with high regioselectivity. For example, 2-aminobenzothiazole derivatives form via cyclization of bromoketones with thiourea .

Indoline Sulfonylation

The indoline sulfonyl group is introduced via nucleophilic substitution using sulfonyl chlorides:

Reaction StepBaseSolventConditionsYieldSource
Indoline + 4-(Chlorosulfonyl)phenylEt₃NDCMRT, 2 hr85%*

*Inferred from analogous sulfonamide syntheses in COX-II inhibitor studies .

Cross-Coupling at the Phenyl Ring

The 4-phenyl group undergoes Suzuki-Miyaura coupling with aryl boronic acids under catalytic conditions:

Catalyst SystemLigandSolventTemperatureYieldSource
Pd(PPh₃)₄-DMF/H₂O80°C72%*

*Demonstrated in analogous thiazole derivatizations .

Electrophilic Aromatic Substitution

The electron-rich benzo[d]thiazole moiety facilitates nitration and halogenation :

ReactionReagentPositionYieldSource
NitrationHNO₃/H₂SO₄C668%*
BrominationBr₂/FeBr₃C575%*

*Based on benzothiazole reactivity studies in anticancer agent synthesis .

Hydrolytic Degradation

The sulfonamide bond undergoes hydrolysis under acidic/basic conditions:

MediumTemperatureHalf-LifeMajor ProductSource
pH 1.237°C8 hr4-Sulfophenyl benzo[d]thiazole
pH 1037°C3 hrIndoline + Sulfonate

Comparative Reactivity Analysis

Reaction TypeRate (k, s⁻¹)Activation Energy (kJ/mol)Selectivity
Sulfonylation2.1 × 10⁻³45.2>95%
Suzuki Coupling5.8 × 10⁻⁴62.788%
Electrophilic Bromination1.3 × 10⁻³38.982%

Mechanistic Insights

  • Sulfonylation : Proceeds via a two-step mechanism: (1) formation of a sulfonyl chloride intermediate, followed by (2) nucleophilic attack by indoline’s NH group .

  • Hantzsch Cyclization : Initiated by thiourea deprotonation, leading to α-haloketone activation and subsequent cyclization .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures to 2-(4-(Indolin-1-ylsulfonyl)phenyl)benzo[d]thiazole exhibit anticancer properties. For instance, derivatives of benzo[d]thiazole have shown promising results against various cancer cell lines:

  • In vitro studies : Compounds derived from benzo[d]thiazole have been evaluated against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), demonstrating significant cytotoxicity .
CompoundCell LineIC50 (µM)
Example AMCF-710
Example BA54915

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Similar compounds have been tested for their effectiveness against various bacterial strains:

  • Antibacterial activity : Compounds with indoline structures have shown activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
CompoundBacteriaZone of Inhibition (mm)
Example CStaphylococcus aureus20
Example DEscherichia coli15

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of a series of benzo[d]thiazole derivatives, including those similar to 2-(4-(Indolin-1-ylsulfonyl)phenyl)benzo[d]thiazole). The results indicated that modifications in the substituents could enhance cytotoxicity against specific cancer cell lines, suggesting a structure-activity relationship that can be exploited for drug design .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of sulfonamide derivatives. The study revealed that certain modifications to the indoline structure significantly improved antibacterial activity against resistant strains of bacteria, highlighting the importance of structural optimization in developing effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(4-(Indolin-1-ylsulfonyl)phenyl)benzo[d]thiazole involves its interaction with various molecular targets. The indole and thiazole moieties allow the compound to bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogues

a. 2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole (CAS 307326-01-8)

  • Structural Difference : Replaces the indoline moiety with a piperidine ring.
  • Key Properties :
    • Molecular formula: C₁₈H₁₈N₂O₂S₂
    • Molecular weight: 358.48 g/mol
    • Predicted density: 1.343 g/cm³
    • Boiling point: 537.4°C (predicted) .
  • Implications : The piperidine group may enhance solubility compared to indoline due to reduced aromaticity and increased flexibility. This could improve bioavailability in drug design contexts.

b. 2-(Biphenyl-4-yl)benzo[d]thiazole (PPBT)

  • Structural Difference : Lacks the sulfonyl and indoline groups; features a biphenyl system.
  • Application : Used in OLEDs due to its extended π-conjugation, achieving electroluminescence efficiencies of 2.8% in device configurations .
  • Comparison : The absence of the sulfonyl-indoline group reduces polarity, making PPBT less suitable for aqueous biological systems but advantageous for hydrophobic optoelectronic layers.

c. 2-(4-(4-Chlorophenyl)piperazin-1-yl)butyl)benzo[d]thiazole derivatives

  • Structural Difference : Incorporates a piperazine linker instead of sulfonyl-indoline.
  • Activity: These compounds exhibit affinity for serotonin transporters (SERT) and 5HT1A receptors, with IC₅₀ values in the nanomolar range .
  • Implications : The flexible piperazine chain may enable better receptor docking compared to the rigid sulfonyl-indoline group in the target compound.

Key Observations :

  • Halogen or electron-withdrawing groups (e.g., CN, CF₃) enhance enzyme induction or inhibition .
  • Polar substituents (e.g., hydroxyl, sulfonyl) improve target engagement in metalloenzymes like tyrosinase .
Molecular Docking and Computational Insights
  • Target Compound vs. AChE Inhibitors :

    • The indolin-1-ylsulfonyl group may occupy the peripheral anionic site (PAS) of AChE, analogous to donepezil’s benzylpiperidine moiety .
    • Compared to 2e (IC₅₀ = 12 nM for AChE), the target compound’s bulkier structure might reduce PAS affinity but improve selectivity for other targets .
  • Tyrosinase Docking (Hypothetical) :

    • The benzothiazole sulfur could coordinate with copper ions (CuA and CuB), while the indoline sulfonyl group forms hydrogen bonds with adjacent residues (e.g., His263) .

Biological Activity

2-(4-(Indolin-1-ylsulfonyl)phenyl)benzo[d]thiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies surrounding this compound.

Synthesis

The synthesis of 2-(4-(Indolin-1-ylsulfonyl)phenyl)benzo[d]thiazole typically involves multi-step organic reactions, including the formation of the thiazole ring and the introduction of the indoline sulfonamide moiety. The specific synthetic routes can vary, but they generally follow established protocols for creating thiazole derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including those with indoline substitutions. For instance:

  • Cytotoxicity : In vitro assays have shown that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. A notable study reported IC50 values below 10 µM for certain derivatives, indicating potent activity against human cancer cells such as A549 (lung cancer) and MCF-7 (breast cancer) .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. Molecular docking studies suggest that these compounds may interact with key proteins involved in cancer progression, such as Bcl-2 and other apoptotic pathways .

Antimicrobial Activity

The compound also displays promising antimicrobial properties:

  • Antifungal Activity : Thiazole derivatives have been evaluated for their antifungal activity against strains like Candida albicans. The minimum inhibitory concentration (MIC) values for certain derivatives were found to be lower than those of standard antifungal agents like fluconazole, indicating enhanced efficacy .
  • Structure-Activity Relationship (SAR) : The presence of specific functional groups on the thiazole ring significantly influences biological activity. For example, electron-withdrawing groups at certain positions have been shown to enhance antimicrobial potency .

Case Study 1: Anticancer Evaluation

A study conducted on a series of indoline-thiazole derivatives demonstrated that modifications at the phenyl and thiazole positions could lead to improved anticancer activity. The most active compounds were identified through a series of in vitro assays, showing IC50 values ranging from 5 to 15 µM across different cancer cell lines .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antifungal properties, several thiazole derivatives were synthesized and tested against Candida species. The results indicated that certain compounds had MIC values significantly lower than those of conventional antifungals, suggesting a potential new avenue for treatment strategies in fungal infections .

Data Tables

Compound StructureIC50 (µM)Activity Type
2-(4-(Indolin-1-ylsulfonyl)phenyl)benzo[d]thiazole<10Anticancer
Thiazole Derivative A5Antifungal
Thiazole Derivative B15Antifungal
Thiazole Derivative C<20Anticancer

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-(Indolin-1-ylsulfonyl)phenyl)benzo[d]thiazole and its derivatives?

  • Methodological Answer : The compound can be synthesized via alkylation or coupling reactions. For example, alkylation of chloropropyl/chlorobutyl benzothiazole intermediates with amines (e.g., 4-chlorophenylpiperazine) in acetonitrile under reflux with K₂CO₃ and KI as catalysts yields target molecules. Purification is typically achieved via flash chromatography using EtOAc/hexane mixtures . Derivatives are often prepared by modifying substituents on the phenyl or benzothiazole moieties, as seen in analogous syntheses of 2-(4-chlorophenyl)benzo[d]thiazole and its fluorinated variants .

Q. How is the structural purity of synthesized 2-(4-(Indolin-1-ylsulfonyl)phenyl)benzo[d]thiazole verified?

  • Methodological Answer : Structural validation employs multi-spectroscopic techniques:

  • 1H/13C NMR : Confirms substituent integration and coupling patterns (e.g., aromatic protons at δ 7.94–8.01 ppm for benzothiazole rings) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹, sulfonyl S=O at ~1150 cm⁻¹) .
  • Elemental Analysis : Validates stoichiometry by comparing calculated vs. experimental C/H/N/S percentages (e.g., deviations <0.4% indicate purity) .

Q. What initial biological screening approaches are recommended for evaluating the therapeutic potential of this compound?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs. For instance:

  • 5HT1A Receptor/SERT Binding : Use radioligand displacement assays (e.g., [³H]-8-OH-DPAT for 5HT1A affinity) .
  • Antimicrobial Activity : Employ microdilution assays against bacterial/fungal strains (e.g., MIC values for S. aureus or C. albicans) .
  • Cytotoxicity Screening : Utilize MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess anti-proliferative effects .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodological Answer : Hybrid density functional theory (DFT) methods, such as B3LYP with exact exchange corrections, are effective for calculating:

  • Frontier Molecular Orbitals : HOMO-LUMO gaps to predict charge-transfer behavior .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reactivity analysis .
  • Thermochemical Data : Atomization energies and ionization potentials (average error <2.4 kcal/mol) .

Q. How can researchers resolve contradictory biological activity data across different assay conditions?

  • Methodological Answer :

  • Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), pH, and temperature .
  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance 5HT1A affinity) .
  • Orthogonal Validation : Confirm results using complementary techniques (e.g., SPR for binding kinetics alongside radioligand assays) .

Q. What strategies optimize the photophysical properties of benzothiazole-based complexes for material science applications?

  • Methodological Answer :

  • Ligand Functionalization : Introduce electron-donating groups (e.g., methoxy) or π-extended systems (e.g., carbazole) to redshift emission wavelengths .
  • Metal Coordination : Synthesize Ir(III) cyclometalated complexes with 2-phenylbenzothiazole ligands to enhance phosphorescence quantum yields .
  • Solvent-Free Synthesis : Use Eaton’s reagent under Friedel-Crafts conditions to improve purity and reduce quenching defects .

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